molecular formula C6H12N2O2 B13472343 (3S,5S)-5-methylmorpholine-3-carboxamide

(3S,5S)-5-methylmorpholine-3-carboxamide

Cat. No.: B13472343
M. Wt: 144.17 g/mol
InChI Key: DRLVZCHGWVVPME-WHFBIAKZSA-N
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Description

(3S,5S)-5-methylmorpholine-3-carboxamide is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of atoms in the molecule. This compound is part of the morpholine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-5-methylmorpholine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 3-methylmorpholine and carboxylic acid derivatives.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired stereochemistry is achieved.

    Catalysts and Reagents: Common catalysts and reagents used in the synthesis include acids, bases, and sometimes metal catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-5-methylmorpholine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the substituent but typically involve nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

(3S,5S)-5-methylmorpholine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: In biological research, it serves as a precursor for the synthesis of bioactive compounds.

    Medicine: This compound is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which (3S,5S)-5-methylmorpholine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s stereochemistry is crucial for its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    (3S,5R)-5-methylmorpholine-3-carboxamide: This is a stereoisomer with a different spatial arrangement of atoms.

    3,5-dimethylmorpholine: A related compound with two methyl groups instead of one.

    5-methylmorpholine-3-carboxylic acid: A similar compound with a carboxylic acid group instead of a carboxamide group.

Uniqueness

(3S,5S)-5-methylmorpholine-3-carboxamide is unique due to its specific stereochemistry, which influences its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

(3S,5S)-5-methylmorpholine-3-carboxamide

InChI

InChI=1S/C6H12N2O2/c1-4-2-10-3-5(8-4)6(7)9/h4-5,8H,2-3H2,1H3,(H2,7,9)/t4-,5-/m0/s1

InChI Key

DRLVZCHGWVVPME-WHFBIAKZSA-N

Isomeric SMILES

C[C@H]1COC[C@H](N1)C(=O)N

Canonical SMILES

CC1COCC(N1)C(=O)N

Origin of Product

United States

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